molecular formula C27H25NO6 B8062467 N-|A-Fmoc-L-glutamic acid |A-benzyl ester

N-|A-Fmoc-L-glutamic acid |A-benzyl ester

Cat. No.: B8062467
M. Wt: 459.5 g/mol
InChI Key: FMWLYDDRYGOYMY-UHFFFAOYSA-N
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Description

N-α-Fmoc-L-glutamic acid α-benzyl ester (CAS: 123639-61-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two key protective groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, which is base-labile and removed under mild basic conditions (e.g., piperidine).
  • Benzyl ester at the α-carboxylic acid, which is stable under acidic conditions and cleaved via hydrogenolysis or strong bases (e.g., NaOH) .

This dual protection enables orthogonal deprotection strategies, making it essential for synthesizing γ-glutamyl peptides and complex biomolecules. Its molecular weight is 459.49 g/mol, with a purity of ≥98% (HPLC) and applications spanning pharmaceuticals, probes, and glycobiology .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLYDDRYGOYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

. The Fmoc group protects the amino function during synthesis, while the benzyl ester group protects the carboxyl function. The deprotection steps allow for the formation of peptide bonds and the creation of functional peptides.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-α-Fmoc-L-glutamic acid α-benzyl ester and analogous compounds:

Compound Name Amino Protection Ester Position/Type Deprotection Conditions Molecular Weight (g/mol) Applications References
N-α-Fmoc-L-glutamic acid α-benzyl ester Fmoc (base-labile) α-carboxylic acid (benzyl) Base (piperidine) for Fmoc; H₂/Pd or base for benzyl 459.49 SPPS, γ-glutamyl peptides, probes
Boc-Glu(OBzl)-OH Boc (acid-labile) γ-carboxylic acid (benzyl) Acid (TFA) for Boc; H₂/Pd for benzyl ~337.34 (estimated) Boc-SPPS, acid-stable intermediates
γ-Benzyl L-glutamate None γ-carboxylic acid (benzyl) Requires separate amino protection 237.25 Intermediate needing amino protection
N-Fmoc-L-glutamic acid 5-methyl ester Fmoc γ-carboxylic acid (methyl) Base for Fmoc; saponification for methyl 383.39 SPPS with mild ester removal
Fmoc-L-aspartic acid β-benzyl ester Fmoc β-carboxylic acid (benzyl) Base for Fmoc; H₂/Pd for benzyl 445.46 Aspartic acid-containing peptides

Key Research Findings

Synthetic Challenges : Traditional chemical synthesis of α-protected glutamates (e.g., benzyl esters) suffers from low yields (e.g., 59% for α-benzyl-L-glutamate ) and poor sustainability due to toxic solvents. Enzymatic methods offer higher selectivity and greener alternatives .

Orthogonal Protection : The benzyl ester’s stability under acidic conditions allows its use alongside acid-labile groups (e.g., Boc), enabling multi-step SPPS .

Probe Applications : Fmoc-protected derivatives are used in snap-to-it probes for nucleic acid detection, leveraging their compatibility with solid-phase synthesis and fluorescence labeling .

Steric Effects : Aspartic acid derivatives (e.g., Fmoc-L-aspartic acid β-benzyl ester) exhibit shorter side chains, affecting peptide backbone flexibility compared to glutamic acid analogs .

Stability and Reactivity

  • Fmoc vs. Boc : Fmoc’s base lability avoids harsh acid steps, making it ideal for sensitive residues. Boc requires TFA, which can degrade acid-labile moieties .
  • Benzyl vs. Methyl Esters: Benzyl esters enable hydrogenolysis, compatible with diverse substrates, while methyl esters require harsher saponification .

Biological Activity

N-α-Fmoc-L-glutamic acid α-benzyl ester is a derivative of glutamic acid that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly noted for its utility in peptide synthesis, drug development, and bioconjugation processes. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C27H25NO6
  • Molecular Weight : 465.49 g/mol
  • CAS Number : 122350-52-1
  • IUPAC Name : 5-(benzyloxy)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid

Biological Activity

1. Peptide Synthesis
N-α-Fmoc-L-glutamic acid α-benzyl ester is primarily utilized as a building block in the synthesis of peptides. Its Fmoc (Fluorenylmethyloxycarbonyl) protection group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures with high yields. This capability is essential for producing bioactive peptides that can be used in therapeutic applications .

2. Drug Development
The compound plays a crucial role in drug development by enhancing the stability and bioavailability of therapeutic agents. It is involved in creating drug delivery systems that target specific biological pathways, thereby improving therapeutic efficacy and reducing side effects . Research has demonstrated its effectiveness in formulating biodegradable polymers that are used in controlled drug release systems .

3. Bioconjugation
Bioconjugation techniques involving N-α-Fmoc-L-glutamic acid α-benzyl ester enable the attachment of biomolecules to surfaces or other molecules, which is vital for diagnostic and therapeutic applications. This property is particularly useful in developing targeted therapies that require precise localization within biological systems .

Case Studies

  • Neuroscience Applications
    • A study highlighted the use of derivatives of N-α-Fmoc-L-glutamic acid α-benzyl ester in neurotransmitter signaling research. These derivatives help elucidate mechanisms underlying brain function and have potential implications for treating neurological disorders .
  • Material Science Innovations
    • Research has explored the compound's role in synthesizing advanced materials such as hydrogels, which are crucial for tissue engineering and drug delivery systems. These materials can respond to environmental stimuli, enhancing their functionality in biomedical applications .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisServes as a key building block for peptide formationEnhances yield and stability of synthesized peptides
Drug DevelopmentUsed in formulating drug delivery systemsImproves bioavailability and targeting of therapeutic agents
BioconjugationFacilitates attachment of biomoleculesEssential for targeted therapies and diagnostics
Neuroscience ResearchInvolved in studies on neurotransmitter signalingAids understanding of brain function; potential treatments for disorders
Material ScienceExplored for creating hydrogels and responsive materialsInnovations in tissue engineering and drug delivery systems

Scientific Research Applications

Peptide Synthesis

Overview : Nα-Fmoc-L-glutamic acid α-benzyl ester is a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of peptides with high purity and yield.

Key Characteristics :

  • Molecular Formula : C27H25NO6
  • Molecular Weight : 459.50 g/mol
  • Melting Point : Approximately 181-182 °C

Case Study : In a study published in Bioconjugate Chemistry, researchers utilized Nα-Fmoc-L-glutamic acid α-benzyl ester to synthesize bioactive peptides that demonstrated enhanced biological activity due to their structural complexity .

Drug Development

Overview : The compound plays a vital role in pharmaceutical research, particularly in the development of new drug candidates. Its ability to target specific biological pathways enhances therapeutic efficacy.

Applications :

  • Targeted Drug Delivery Systems : By modifying the ester group, researchers can create prodrugs that improve solubility and bioavailability.
  • Therapeutic Agents : It has been used to develop peptides that act on specific receptors, potentially leading to new treatments for various diseases.

Data Table - Drug Development Applications

Application AreaDescriptionReference
Targeted TherapyPeptides targeting cancer cell receptorsBioconjugate Chemistry
Prodrug FormulationEnhancing solubility and bioavailabilityJournal of Medicinal Chemistry
Novel TherapeuticsDevelopment of peptides for neurological disordersEuropean Journal of Medicinal Chemistry

Bioconjugation

Overview : Nα-Fmoc-L-glutamic acid α-benzyl ester is instrumental in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This improves targeting and reduces side effects.

Applications :

  • Imaging Agents : Used to conjugate peptides with fluorescent markers for enhanced imaging in biomedical research.
  • Therapeutics : Facilitates the attachment of antibodies to drugs, improving specificity in targeting diseased cells.

Protein Engineering

Overview : Researchers employ this compound in protein engineering to modify proteins for enhanced stability and activity. This is crucial for developing novel enzymes and therapeutic proteins.

Case Study : A study highlighted the use of Nα-Fmoc-L-glutamic acid α-benzyl ester in creating modified enzymes with increased thermal stability, which are essential for industrial applications .

Academic Research

Overview : The compound is widely utilized in academic laboratories for various studies, including exploring amino acid functionalities and their interactions within biological systems.

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with the selective protection of L-glutamic acid’s α-amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). This step is conducted in a biphasic system of water and dichloromethane, with sodium bicarbonate (NaHCO₃) as the base to maintain a pH of 8–9. The reaction proceeds at 0–5°C to minimize racemization, yielding Fmoc-L-glutamic acid after 2–3 hours.

Key Reaction Parameters

ParameterValue
Fmoc-Cl:L-glutamic acid1.1:1 molar ratio
SolventH₂O/DCM (1:1 v/v)
Temperature0–5°C
Yield85–90%

Protection of the α-Carboxylic Acid Group

The α-carboxylic acid is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction occurs in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at room temperature for 12–16 hours. Excess benzyl alcohol (2.5 equiv) ensures complete conversion.

Reaction Conditions

ComponentQuantity
Benzyl alcohol2.5 equiv
DCC1.2 equiv
DMAP0.1 equiv
SolventTHF (anhydrous)
Yield75–80%

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Critical characterization data include:

PropertyValueSource
Optical rotation (D)-17 ± 2° (c=1 in MeOH)
Molecular weight459.498 g/mol
Melting point112–115°CLiterature
Purity (HPLC)≥95%

Optimization of Reaction Conditions

Solvent Selection : THF outperforms DMF in esterification due to reduced side-product formation.
Catalyst Efficiency : DMAP (0.1 equiv) enhances reaction rates compared to HOBt.
Temperature Control : Maintaining temperatures below 10°C during Fmoc protection minimizes epimerization.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous-flow reactors to improve mixing and heat transfer. Key modifications include:

  • Automated pH Adjustment : In-line sensors maintain optimal basicity during Fmoc protection.

  • Solvent Recovery Systems : THF and DCM are recycled via distillation, reducing costs by 30–40%.

  • Crystallization Optimization : Anti-solvent addition (water) increases yield to 88% in industrial recrystallization.

Comparative Analysis with Alternative Protecting Groups

Protecting GroupDeprotection MethodStability in SPPSCost (Relative)
Benzyl (Obzl)Hydrogenolysis (Pd/C)High1.0
tert-Butyl (OtBu)TFA cleavageModerate1.2
Allyl (OAll)Pd(0)/PhSiH₃Low1.5

The benzyl group’s stability under basic Fmoc deprotection conditions (piperidine/DMF) makes it preferable for sequential SPPS.

Challenges and Troubleshooting in Synthesis

  • Racemization : Prolonged exposure to basic conditions during Fmoc protection induces D-isomer formation. Mitigated by strict temperature control.

  • Byproduct Formation : DCC-mediated urea precipitates are removed via filtration through celite.

  • Moisture Sensitivity : Anhydrous conditions are critical for esterification; molecular sieves (4Å) reduce water content to <50 ppm.

Recent Advances in Preparation Methodologies

  • Enzyme-Catalyzed Esterification : Lipases (e.g., Candida antarctica) enable esterification under aqueous conditions, eliminating DCC.

  • Microwave-Assisted Synthesis : Reduces reaction time for Fmoc protection from 3 hours to 20 minutes with comparable yields.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF, offering lower toxicity and higher boiling points.

Q & A

How is N-α-Fmoc-L-glutamic acid α-benzyl ester synthesized, and what role do the Fmoc and benzyl groups play in peptide synthesis?

Basic
The compound is synthesized via sequential protection of L-glutamic acid. The α-carboxyl group is protected as a benzyl ester, while the α-amino group is shielded with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The benzyl ester prevents undesired side reactions at the carboxyl moiety during peptide elongation, while the Fmoc group offers temporary protection for the amine, allowing selective deprotection under mild basic conditions (e.g., piperidine) in solid-phase peptide synthesis (SPPS) .

What are the challenges in selectively removing the α-benzyl ester group without affecting the Fmoc-protected amine during SPPS?

Advanced
Deprotection of the benzyl ester typically requires strong acids (e.g., trifluoroacetic acid, TFA) or catalytic hydrogenation. However, TFA may prematurely cleave the acid-labile Fmoc group if not carefully controlled. Evidence from ticarcillin synthesis suggests hydrogenation over Pd/C as an alternative, but this risks reducing other sensitive functionalities (e.g., disulfide bonds) . Optimizing reaction time, acid concentration, or hydrogen pressure is critical to preserve the Fmoc group while achieving complete ester cleavage .

What analytical techniques are recommended for confirming the purity and structure of N-α-Fmoc-L-glutamic acid α-benzyl ester?

Basic
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm for Fmoc absorbance) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the benzyl aromatic protons (~7.3 ppm) and Fmoc fluorenyl protons (~4.2–4.4 ppm). Mass spectrometry (MS) validates the molecular ion (e.g., [M+H]⁺ at m/z ~456) .

How do different deprotection conditions impact the stability of the Fmoc group and peptide chain?

Advanced
TFA-mediated cleavage of the benzyl ester (e.g., 20–50% TFA in dichloromethane) risks partial Fmoc deprotection if prolonged. In contrast, hydrogenation (H₂/Pd-C) avoids acidic conditions but requires inert atmospheres and may incompletely remove bulky benzyl groups. Comparative studies on tert-butyl esters (e.g., Fmoc-L-Glu(OtBu)-OH) show faster acidolysis, suggesting benzyl esters require harsher conditions, necessitating careful monitoring to prevent side reactions .

What are the common impurities encountered during synthesis, and how can they be removed?

Basic
Common impurities include unreacted starting materials (e.g., unprotected glutamic acid), incomplete esterification byproducts, and residual solvents. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., using methanol/water) effectively isolates the target compound. HPLC-guided fractionation ensures high purity (>97%) for sensitive applications like automated SPPS .

What strategies optimize coupling efficiency in automated peptide synthesizers?

Advanced
Coupling efficiency depends on activation reagents (e.g., HBTU/DIPEA) and solvent choice (DMF or DCM). Pre-activation of the carboxyl group (via in situ formation of active esters) and extended reaction times (1–2 hours) improve yields. Evidence from PNA synthesis highlights that steric hindrance from the benzyl ester may slow acylation; using microwave-assisted synthesis or dual coupling cycles (e.g., repeat additions of activated amino acids) mitigates this .

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